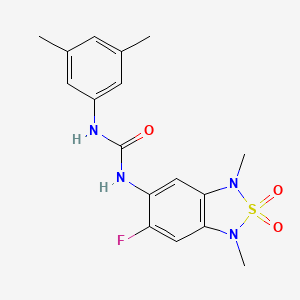![molecular formula C16H19N5O B6428294 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 2034633-70-8](/img/structure/B6428294.png)
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often involves the coupling of the imidazole-pyrazine intermediate with cyclohex-3-ene-1-carboxylic acid under amide bond formation conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine or imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: These compounds feature an imidazole ring fused to a pyridine ring and are known for their medicinal properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring fused to a pyrrole ring and exhibit various biological activities.
Uniqueness
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(13-4-2-1-3-5-13)20-9-11-21-10-8-19-15(21)14-12-17-6-7-18-14/h1-2,6-8,10,12-13H,3-5,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGGUCHPQDFZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6428221.png)
![4-{4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B6428225.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B6428235.png)
![2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6428241.png)
![1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6428244.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide](/img/structure/B6428245.png)
![6-({3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6428253.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B6428264.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B6428280.png)
![8-methoxy-2-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B6428287.png)
![5-chloro-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6428288.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6428305.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6428308.png)

